Methyl 3-(1,1-difluoroethyl)benzoate Methyl 3-(1,1-difluoroethyl)benzoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13563235
InChI: InChI=1S/C10H10F2O2/c1-10(11,12)8-5-3-4-7(6-8)9(13)14-2/h3-6H,1-2H3
SMILES: CC(C1=CC=CC(=C1)C(=O)OC)(F)F
Molecular Formula: C10H10F2O2
Molecular Weight: 200.18 g/mol

Methyl 3-(1,1-difluoroethyl)benzoate

CAS No.:

Cat. No.: VC13563235

Molecular Formula: C10H10F2O2

Molecular Weight: 200.18 g/mol

* For research use only. Not for human or veterinary use.

Methyl 3-(1,1-difluoroethyl)benzoate -

Specification

Molecular Formula C10H10F2O2
Molecular Weight 200.18 g/mol
IUPAC Name methyl 3-(1,1-difluoroethyl)benzoate
Standard InChI InChI=1S/C10H10F2O2/c1-10(11,12)8-5-3-4-7(6-8)9(13)14-2/h3-6H,1-2H3
Standard InChI Key GAWRYFMBEZKINO-UHFFFAOYSA-N
SMILES CC(C1=CC=CC(=C1)C(=O)OC)(F)F
Canonical SMILES CC(C1=CC=CC(=C1)C(=O)OC)(F)F

Introduction

Chemical Structure and Physicochemical Properties

Methyl 3-(1,1-difluoroethyl)benzoate belongs to the class of benzoate esters, distinguished by a difluoroethyl (-CF₂CH₃) substituent at the meta position of the benzene ring. The compound’s IUPAC name, methyl 3-(1,1-difluoroethyl)benzoate, reflects its ester functional group and fluorinated side chain. Key physicochemical properties include:

Table 1: Chemical and Physical Properties

PropertyValue
Molecular FormulaC₁₀H₁₀F₂O₂
Molecular Weight200.18 g/mol
CAS Number878745-29-0
IUPAC Namemethyl 3-(1,1-difluoroethyl)benzoate
Standard InChIInChI=1S/C10H10F2O2/c1-10(11,12)8-5-3-4-7(6-8)9(13)14-2/h3-6H,1-2H3
Standard InChIKeyGAWRYFMBEZKINO-UHFFFAOYSA-N

The difluoroethyl group introduces steric and electronic effects that influence the compound’s reactivity. Fluorine’s high electronegativity increases the acidity of adjacent protons and polarizes the C-F bonds, enhancing electrophilic susceptibility at the aromatic ring .

Synthesis Methods

Esterification of 3-(1,1-Difluoroethyl)benzoic Acid

The primary synthesis route involves the esterification of 3-(1,1-difluoroethyl)benzoic acid with methanol. This reaction is catalyzed by hydrochloric acid under reflux conditions, yielding the target ester with high purity. The general reaction scheme is:

3-(1,1-Difluoroethyl)benzoic acid+CH₃OHHCl, refluxMethyl 3-(1,1-difluoroethyl)benzoate+H₂O\text{3-(1,1-Difluoroethyl)benzoic acid} + \text{CH₃OH} \xrightarrow{\text{HCl, reflux}} \text{Methyl 3-(1,1-difluoroethyl)benzoate} + \text{H₂O}

Key Parameters:

  • Catalyst: Hydrochloric acid (2–5 mol%).

  • Temperature: Reflux conditions (60–80°C).

  • Yield: Typically >85% after purification.

Chemical Reactivity and Functionalization

Electrophilic Aromatic Substitution

The electron-withdrawing nature of the difluoroethyl group activates the benzene ring toward electrophilic attack. Nitration and sulfonation occur preferentially at the para position relative to the ester group, while halogenation favors the ortho position.

Nucleophilic Acyl Substitution

The ester carbonyl is susceptible to nucleophilic attack. Hydrolysis under acidic or basic conditions yields 3-(1,1-difluoroethyl)benzoic acid, a precursor for further derivatization. For instance, reaction with amines produces amides, expanding utility in drug discovery.

Fluorine-Specific Reactivity

The C-F bonds participate in unique transformations:

  • Defluorination: Treatment with strong bases (e.g., KOtBu) induces β-fluoride elimination, forming vinyl fluorides.

  • Radical Reactions: The difluoroethyl group stabilizes adjacent radicals, enabling polymer grafting in materials science.

Applications in Pharmaceutical and Materials Science

Table 2: Key Applications

FieldRole/Benefit
PharmaceuticalsEnhances drug bioavailability via increased lipophilicity; used in protease inhibitor scaffolds.
Materials ScienceImproves thermal stability in fluoropolymers; reduces surface tension in coatings .

Drug Design and Development

The compound’s logP value (~2.5) suggests favorable membrane permeability, making it a candidate for central nervous system (CNS) therapeutics. Derivatives have shown promise as intermediates in antiviral and anticancer agents.

Advanced Material Synthesis

Incorporation into polymers imparts resistance to solvents and UV degradation. For example, copolymers with methyl methacrylate exhibit glass transition temperatures (Tg) exceeding 120°C, suitable for high-performance adhesives.

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